molecular formula C7H4ClF3N2O2 B154544 Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-27-6

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B154544
CAS No.: 175137-27-6
M. Wt: 240.57 g/mol
InChI Key: VLUBJYUOPNGBOQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-27-6) is a pyrimidine derivative with the molecular formula C₇H₄ClF₃N₂O₂ and a molecular weight of 240.57 g/mol. Its structure features a trifluoromethyl group at position 4, a chlorine atom at position 2, and a methyl ester at position 5. The compound is classified as hazardous (H301, H315, H319, H335) and requires storage under inert conditions at 2–8°C. It serves as a key intermediate in pharmaceutical synthesis, notably in the production of mobocertinib, a mutant EGFR inhibitor.

Properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBJYUOPNGBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395175
Record name methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-27-6
Record name methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting infectious diseases and neurological disorders. Its structure allows for modifications that can enhance biological activity, making it a valuable building block for developing new drugs.

Case Study: Antiviral Agents
Recent studies have shown that derivatives of this compound exhibit antiviral properties. For instance, research demonstrated that specific modifications to the pyrimidine ring could lead to compounds with enhanced efficacy against viral infections, showcasing its potential in antiviral drug development.

Agricultural Applications

Agrochemicals
The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its trifluoromethyl group contributes to the biological activity of these formulations, providing effective solutions for crop protection.

Case Study: Herbicide Development
A study highlighted the synthesis of novel herbicides based on this compound. These compounds demonstrated improved selectivity and efficacy against specific weed species while minimizing impact on non-target plants .

The presence of the trifluoromethyl group makes this compound valuable for studies focused on fluorinated compounds. Researchers investigate its behavior in various chemical reactions, contributing to the understanding of fluorinated materials' properties and applications.

Case Study: Fluorinated Drug Development
Research has identified that compounds containing the trifluoromethyl group often exhibit enhanced pharmacokinetic properties. This compound has been studied as a precursor for synthesizing fluorinated drugs that show improved bioavailability and metabolic stability .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical techniques, aiding in the detection and quantification of similar compounds in complex mixtures.

Application Example: Chromatographic Techniques
The compound has been utilized as a standard reference material in chromatographic methods, enhancing the accuracy of analyses involving related pyrimidine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-29-8) Molecular formula: C₁₃H₈ClF₃N₂O₂ (MW: 316.67 g/mol). Applications include pharmaceutical intermediates and agrochemical research.
  • Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-31-2)

    • Molecular formula: C₁₀H₈ClF₃N₂O₂ (MW: 280.63 g/mol).
    • The cyclopropylmethyl group introduces steric hindrance, which may affect reactivity in nucleophilic substitution reactions. Priced higher (USD 733/50 g), reflecting synthetic complexity.

Positional and Functional Group Isomers

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 720-01-4) Molecular formula: C₈H₆ClF₃N₂O₂ (MW: 254.6 g/mol). Chlorine and trifluoromethyl groups are swapped at positions 2 and 3.
  • Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 154934-97-1)

    • Molecular formula: C₈H₇F₃N₂O₃ (MW: 236.15 g/mol).
    • Replacement of chlorine with a hydroxyl group reduces electrophilicity at position 2, making it less reactive in substitution reactions but more prone to hydrogen bonding.

Derivatives with Modified Substituents

  • Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 448242-52-2) Molecular formula: C₇H₆F₃N₃O₂ (MW: 221.14 g/mol).
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)

    • Molecular formula: C₆H₅ClN₂O₂ (MW: 172.57 g/mol).
    • Lacking a trifluoromethyl group and ester functionality, this compound is simpler but shares structural motifs for applications in coordination chemistry or as a ligand.

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
175137-27-6 (Target) C₇H₄ClF₃N₂O₂ 240.57 2-Cl, 4-CF₃, 5-CO₂Me Pharmaceutical intermediates
175137-29-8 (Benzyl ester) C₁₃H₈ClF₃N₂O₂ 316.67 2-Cl, 4-CF₃, 5-CO₂Bn Agrochemical research
720-01-4 (Positional isomer) C₈H₆ClF₃N₂O₂ 254.60 4-Cl, 2-CF₃, 5-CO₂Et Cross-coupling reactions
154934-97-1 (Hydroxy analogue) C₈H₇F₃N₂O₃ 236.15 2-OH, 4-CF₃, 5-CO₂Et Solubility studies

Discussion of Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and chlorine groups enhance electrophilicity at positions 2 and 4, facilitating nucleophilic aromatic substitution (e.g., in mobocertinib synthesis).
  • Ester Flexibility: Methyl esters offer cost-effectiveness and simplicity, while bulkier esters (benzyl, cyclopropylmethyl) may improve pharmacokinetic properties in drug candidates.
  • Positional Effects: Swapping substituents (e.g., 2-Cl vs. 4-Cl) alters electronic distribution, impacting reactivity and binding affinity in target proteins.

Biological Activity

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the molecular formula C7H4ClF3N2O2C_7H_4ClF_3N_2O_2 and a molecular weight of 240.57 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a trifluoromethyl group, which are known to influence its reactivity and interactions with biological targets.

1. Enzyme Interactions

The compound is believed to interact with various enzymes, potentially acting as an inhibitor or modulator. Preliminary studies suggest that it may affect pathways such as NF-kB, which is crucial in regulating immune responses and inflammation.

2. Cellular Effects

Research indicates that this compound can modulate cellular functions by influencing cell signaling pathways and gene expression. Its effects on cellular metabolism are notable, particularly in inflammatory responses.

Anticancer Properties

Pyrimidine derivatives, including this compound, have shown promise as anticancer agents. For instance, structural modifications in related compounds have led to significant antitumor activity against various cancer cell lines, suggesting that this class of compounds may exhibit similar properties .

Table 1: Anticancer Activity of Related Pyrimidine Compounds

CompoundCell LineIC50 (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3
This compoundTBDTBD

Antimicrobial Activity

Pyrimidines have also been recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant antibacterial effects against pathogens like E. coli and S. aureus. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, is thought to enhance these activities .

Case Study 1: Anticancer Efficacy

A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives identified this compound as a potential lead compound for further development in anticancer therapies. The modifications led to increased potency against specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Case Study 2: Inflammatory Response Modulation

In vitro studies have shown that this compound can inhibit inflammatory pathways, specifically through interactions with NF-kB signaling. This suggests potential applications in treating inflammatory diseases where modulation of immune response is critical.

Future Directions

Research on this compound is still in preliminary stages, with much to be explored regarding its biological activity and therapeutic applications. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structural Optimization : Modifying the compound's structure to enhance potency and reduce toxicity.

Q & A

Q. How do steric and electronic effects influence its performance in cross-coupling reactions?

  • Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids is hindered by steric bulk from the trifluoromethyl group. Switching to Buchwald-Hartwig amination (Pd/XPhos catalyst) improves C–N bond formation at the 2-position. Kinetic studies show electron-withdrawing groups accelerate oxidative addition but slow reductive elimination .

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